(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features. This compound contains a thiolane ring, a chlorophenyl group, and a methoxybenzenesulfonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps, including the formation of the thiolane ring and the introduction of the chlorophenyl and methoxybenzenesulfonyl groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the chlorophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers investigate its effects on various biological pathways to identify potential drug candidates.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Properties
IUPAC Name |
(3S,4R)-N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5S2/c1-26-16-6-8-17(9-7-16)28(24,25)19-13-27(22,23)12-18(19)21-11-10-14-2-4-15(20)5-3-14/h2-9,18-19,21H,10-13H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTVRLVIBLKIGY-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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